molecular formula C16H15ClFN3O2 B2702206 (2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034523-35-6

(2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Número de catálogo: B2702206
Número CAS: 2034523-35-6
Peso molecular: 335.76
Clave InChI: MGMWFSITZWVBDR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

While there is no direct synthesis information available for CFPM, there are related compounds with similar structures that have been synthesized. For example, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .

Aplicaciones Científicas De Investigación

Analgesic Potential in Neuropathic Pain

Research has highlighted the potential of compounds structurally related to (2-Chloro-6-fluorophenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone in managing neuropathic pain. Specifically, high-efficacy 5-HT(1A) receptor agonists, with similar chemical frameworks, have demonstrated significant analgesic effects in rodent models of chronic nociceptive and neuropathic pain. These studies suggest that activation of the 5-HT(1A) receptor can lead to long-term analgesia, offering a promising avenue for therapeutic intervention in spinal cord injuries and related neuropathic conditions (Colpaert et al., 2004).

Antidepressant Activity

Derivatives of pyridinemethylamine, which share a core structural similarity with the compound , have been developed as selective and potent agonists at 5-HT(1A) receptors. These compounds have shown enhanced 5-HT(1A) agonist activity, both in vitro and in vivo, after oral administration in rat models. The addition of a fluorine atom at specific positions within these molecules has significantly improved their oral activity, indicating their potential as antidepressants. This research underscores the utility of molecular modifications in enhancing the therapeutic profile of chemical compounds for treating depression (Vacher et al., 1999).

Formulation Development for Enhanced Bioavailability

Investigations into developing suitable formulations for early toxicology and clinical studies have also been conducted for compounds closely related to this compound. A specific focus has been placed on addressing the challenges posed by poor water solubility, which is a common issue for many pharmacologically active compounds. Through the development of solubilized, precipitation-resistant formulations, researchers have been able to achieve higher plasma concentrations and improved dose proportionality in animal models, highlighting the importance of formulation science in the effective delivery of therapeutic agents (Burton et al., 2012).

Molecular Structure and Interaction Analysis

The structural and interaction analysis of related compounds has been conducted to understand their crystalline forms and molecular behavior. For example, the crystal and molecular structure analysis of specific derivatives has provided insights into their intermolecular hydrogen bond types, which are crucial for understanding their stability and reactivity. Such studies are vital for designing molecules with desired physical and chemical properties for various scientific and therapeutic applications (Lakshminarayana et al., 2009).

Propiedades

IUPAC Name

(2-chloro-6-fluorophenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2/c17-12-4-1-5-13(18)15(12)16(22)21-8-2-3-11(9-21)23-14-6-7-19-10-20-14/h1,4-7,10-11H,2-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMWFSITZWVBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.